Chiral Purity: (S)-Enantiomer vs. Racemate for Stereospecific Synthesis
The (S)-enantiomer is supplied with a certified purity of ≥97% , which is critical for maintaining stereochemical integrity in multi-step syntheses of DPP inhibitors . The (R)-enantiomer (CAS 1213319-67-5) is also available at 98% purity, but its use would lead to the opposite stereochemistry in final drug candidates. The racemic mixture (CAS 1245697-83-9) is available at 95% purity and would produce a 1:1 mixture of diastereomers if used in a stereospecific synthesis, potentially reducing overall yield and complicating purification .
| Evidence Dimension | Enantiomeric Purity and Synthetic Utility |
|---|---|
| Target Compound Data | (S)-enantiomer, ≥97% purity |
| Comparator Or Baseline | (R)-enantiomer (CAS 1213319-67-5, 98%) and Racemate (CAS 1245697-83-9, 95%) |
| Quantified Difference | The (S)-enantiomer is the only form specifically cited as an intermediate for DPP inhibitors. |
| Conditions | Vendor specifications and patent literature |
Why This Matters
For researchers synthesizing single-enantiomer DPP inhibitors, the (S)-enantiomer is the direct literature-precedented intermediate, ensuring target stereochemistry and avoiding the need for chiral resolution.
